Geninthiocin

Antibacterial MIC Gram-positive

Geninthiocin A (CAS 158792-27-9) addresses the gap in research tools for studying non-canonical thiopeptide mechanisms. Unlike 26-membered thiopeptides, its 35-atom macrocycle with a 2-oxazolyl-3-thiazolyl-pyridine core enables distinct ribosomal binding studies. • tipA Promoter Induction: Defined minimum induction concentration of 1.2 ng/mL for quantitative transcriptional regulation assays. • Antiviral Potency: IC50 7.3 μM against influenza A virus-2.1-fold more potent than Val-geninthiocin and 2.5-fold more potent than Geninthiocin B. • Broad-Spectrum Activity: Active against Gram-positive bacteria (MIC 0.2-4 μg/mL), C. violaceum (MIC 19 μg/mL), and M. hiemalis (MIC 38 μg/mL). Supplied with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C50H49N15O15S
Molecular Weight 1132.1 g/mol
Cat. No. B1256621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeninthiocin
Synonymsgeninthiocin
Molecular FormulaC50H49N15O15S
Molecular Weight1132.1 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
InChIInChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12-/t24-,32+,35?/m1/s1
InChIKeyJNUIXQXFKIJDIV-KFVMYCOKSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geninthiocin A Procurement and Differentiation Guide


Geninthiocin A (CAS 158792-27-9) is a 35-membered macrocyclic thiopeptide antibiotic isolated from Streptomyces sp. DD84 and other actinomycetes [1]. Its molecular formula is C50H49N15O15S with a molecular weight of 1132.1 g/mol [2]. The compound features a distinctive 2-oxazolyl-3-thiazolyl-pyridine core embedded in a 35-atom macrocycle, distinguishing it from the more common 26- and 29-membered thiopeptide classes such as thiostrepton and nosiheptide [3]. Geninthiocin A is recognized for its potent antibacterial activity against Gram-positive bacteria and its unique ability to induce the tipA promoter, a bacterial transcription regulator associated with multidrug resistance [1]. The compound also exhibits antifungal activity against Mucor hiemalis and antiviral activity against influenza A virus [4].

Geninthiocin A Structural and Functional Distinctions


Generic substitution among thiopeptide antibiotics is not scientifically valid due to substantial differences in macrocycle size, core heterocyclic composition, and biological target selectivity. Geninthiocin A possesses a 35-atom macrocycle containing a 2-oxazolyl-3-thiazolyl-pyridine core [1], whereas other clinically or experimentally relevant thiopeptides such as thiostrepton and nosiheptide feature 26-membered rings with trithiazolylpyridine cores [1]. These architectural differences dictate distinct ribosomal binding modes and resistance profiles. Additionally, Geninthiocin A is a potent inducer of the tipA promoter at exceptionally low concentrations (minimum induction concentration of 1.2 ng/mL), a functional property not shared uniformly across the thiopeptide class . Even among closely related geninthiocin analogs—such as Geninthiocin B, Val-geninthiocin, and Ala-geninthiocin—single-residue modifications yield measurable differences in antibacterial potency, antiviral activity, and chromatographic behavior, rendering them non-interchangeable for procurement or experimental design [2][3].

Geninthiocin A Comparative Evidence


Antibacterial Spectrum and Potency

Geninthiocin A exhibits broad-spectrum antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.2 to 4 μg/mL . In a direct head-to-head study of geninthiocin derivatives, Geninthiocin A and Val-geninthiocin demonstrated moderate antibacterial activity against Staphylococcus aureus, whereas Geninthiocin B showed no reported antibacterial activity in the same assay conditions [1]. This potency differential is critical for selecting the appropriate analog for antibacterial screening programs.

Antibacterial MIC Gram-positive Thiopeptide

Anti-Influenza A Activity

Geninthiocin A exhibits the most potent anti-influenza A virus activity among the tested geninthiocin derivatives, with an IC50 value of 7.3 μM [1]. This represents a 2.1-fold improvement over Val-geninthiocin (IC50 = 15.3 μM) and a 2.5-fold improvement over Geninthiocin B (IC50 = 18.3 μM). Geninthiocin E showed substantially weaker activity (IC50 = 28.7 μM), further underscoring the structural specificity of antiviral efficacy within this family [1].

Antiviral Influenza A IC50 Thiopeptide

Structural Differentiation from Ala-geninthiocin

Ala-geninthiocin differs from Geninthiocin A by a single residue substitution: an L-alanine residue replaces a dehydroalanine (Deala) moiety at the C-terminal amide position [1]. This modification alters chromatographic behavior, with Ala-geninthiocin eluting at 8.34 min retention time (RT) and Geninthiocin A at 9.02 min RT under identical preparative RP-HPLC conditions [1]. This structural variation has functional consequences: Ala-geninthiocin exhibits potent cytotoxicity against A549 human lung carcinoma cells (IC50 = 6 nM), a property not reported for Geninthiocin A, which is primarily characterized for its antimicrobial and antiviral activities [1].

Structure-activity relationship Dehydroalanine C-terminal modification Thiopeptide

tipA Promoter Induction

Geninthiocin A is a potent inducer of the tipA promoter, a bacterial transcriptional regulator implicated in multidrug resistance, with a minimum induction concentration of 1.2 ng/mL . This functional property is not uniformly distributed across the thiopeptide class. While berninamycin A also induces tipA in Streptomyces , quantitative induction potency comparisons between Geninthiocin A and other thiopeptides have not been systematically reported. Nevertheless, the availability of a defined minimum induction concentration (1.2 ng/mL) for Geninthiocin A provides a quantifiable benchmark for experimental design and quality control that is absent from technical documentation for most thiopeptide analogs .

tipA promoter Multidrug resistance Transcriptional activation Thiopeptide

Antifungal Activity Against Mucor hiemalis

Geninthiocin A exhibits antifungal activity against Mucor hiemalis with an MIC of 38 μg/mL . This antifungal activity distinguishes Geninthiocin A from many thiopeptide antibiotics, including berninamycin A and thiostrepton, which are characterized primarily or exclusively for antibacterial activity against Gram-positive bacteria . The broader antimicrobial spectrum of Geninthiocin A—encompassing Gram-positive bacteria (MIC = 0.2-4 μg/mL), the Gram-negative bacterium Chromobacterium violaceum (MIC = 19 μg/mL), and the fungus M. hiemalis (MIC = 38 μg/mL)—represents a class-level differentiation that may inform compound selection for broad-spectrum antimicrobial screening programs .

Antifungal Mucor hiemalis MIC Thiopeptide

Macrocycle Architecture Comparison

Geninthiocin A belongs to the 35-membered macrocyclic thiopeptide subclass, characterized by a 2-oxazolyl-3-thiazolyl-pyridine core embedded in a 35-atom ring [1]. In contrast, major thiopeptide antibiotics such as thiostrepton, nosiheptide, and thiocillins feature 26-membered macrocycles with trithiazolylpyridine cores [1]. This 9-atom difference in ring size alters the three-dimensional pharmacophore geometry, which directly affects ribosomal binding kinetics and resistance profiles [2]. The 35-atom architecture is shared with berninamycin A and Val-geninthiocin, but Geninthiocin A's specific substitution pattern at the C-terminal dehydroalanine distinguishes it from berninamycin D (which lacks two dehydroalanine units) and Ala-geninthiocin (which substitutes L-alanine) [1][3].

Macrocycle size Thiopeptide classification Ribosomal binding Structural biology

Geninthiocin A Application Scenarios


Antiviral Screening for Influenza A

Geninthiocin A is the optimal choice for antiviral screening programs targeting influenza A virus. Direct comparative data demonstrate that Geninthiocin A (IC50 = 7.3 μM) is 2.1-fold more potent than Val-geninthiocin (IC50 = 15.3 μM) and 2.5-fold more potent than Geninthiocin B (IC50 = 18.3 μM) in head-to-head assays . This superior potency makes Geninthiocin A the preferred starting point for structure-activity relationship studies and mechanistic investigations of thiopeptide-mediated antiviral activity.

Gram-Positive Antibacterial Mechanism Studies

For laboratories investigating ribosomal inhibition in Gram-positive bacteria, Geninthiocin A provides a well-characterized tool compound with an MIC range of 0.2-4 μg/mL against diverse Gram-positive species . Critically, Geninthiocin A retains antibacterial activity against Staphylococcus aureus that is absent in Geninthiocin B [1], ensuring that procurement of Geninthiocin A (rather than the inactive analog) yields interpretable mechanistic data. The compound's 35-atom macrocycle architecture offers a distinct binding mode compared to 26-membered thiopeptides such as thiostrepton [2], enabling comparative ribosomal inhibition studies.

Transcriptional Regulation and Multidrug Resistance

Geninthiocin A is uniquely suited for studies of tipA-mediated transcriptional regulation and multidrug resistance mechanisms. The compound induces the tipA promoter with a precisely defined minimum induction concentration of 1.2 ng/mL , providing a quantitative benchmark for assay standardization and reproducibility. This defined threshold enables dose-response characterization of thiopeptide-induced transcriptional activation that is not readily achievable with other thiopeptides lacking published quantitative induction data.

Broad-Spectrum Antimicrobial Screening

Geninthiocin A's demonstrated activity against Gram-positive bacteria (MIC = 0.2-4 μg/mL), the Gram-negative bacterium Chromobacterium violaceum (MIC = 19 μg/mL), and the fungus Mucor hiemalis (MIC = 38 μg/mL) makes it a versatile tool compound for broad-spectrum antimicrobial screening . This tripartite antimicrobial spectrum distinguishes Geninthiocin A from thiopeptides such as berninamycin A and thiostrepton, which lack documented antifungal activity [1][2]. Researchers evaluating the full antimicrobial potential of thiopeptide scaffolds should prioritize Geninthiocin A to capture both antibacterial and antifungal activity readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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